molecular formula C24H41N3O B3808245 1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-ethylpiperazine

1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-ethylpiperazine

Cat. No. B3808245
M. Wt: 387.6 g/mol
InChI Key: SBHQOIMSZQZWTF-VXKWHMMOSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bicyclic heptene, a piperidine ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the bicyclic heptene and piperidine rings, followed by their functionalization and coupling. The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and chiral centers. The bicyclic heptene part of the molecule, for example, is a type of structure known as a bridged bicyclic compound, which can exist in several different stereoisomeric forms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the bicyclic heptene, piperidine, and piperazine rings. These functional groups can undergo a variety of reactions, including electrophilic addition, nucleophilic substitution, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bicyclic heptene, piperidine, and piperazine rings could affect its polarity, solubility, and stability .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its molecular structure and the target it interacts with in the body .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in many areas, including drug discovery, materials science, and chemical biology . Further studies could focus on exploring its synthesis, properties, and potential applications.

properties

IUPAC Name

3-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O/c1-4-25-13-15-27(16-14-25)23(28)8-5-19-9-11-26(12-10-19)18-20-6-7-21-17-22(20)24(21,2)3/h6,19,21-22H,4-5,7-18H2,1-3H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHQOIMSZQZWTF-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CCC4CC3C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC[C@H]4C[C@@H]3C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-ethylpiperazine
Reactant of Route 2
1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-ethylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-ethylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-ethylpiperazine
Reactant of Route 5
Reactant of Route 5
1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-ethylpiperazine
Reactant of Route 6
1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-ethylpiperazine

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